2-[2-(4-Fluorophenyl)-2-oxoethyl]cycloheptan-1-one
Description
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]cycloheptan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FO2/c16-13-8-6-11(7-9-13)15(18)10-12-4-2-1-3-5-14(12)17/h6-9,12H,1-5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCCIACERGLSIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)CC1)CC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20614805 | |
| Record name | 2-[2-(4-Fluorophenyl)-2-oxoethyl]cycloheptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20614805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62369-02-2 | |
| Record name | 2-[2-(4-Fluorophenyl)-2-oxoethyl]cycloheptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20614805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation and Cycloheptanone Functionalization
The Friedel-Crafts acylation represents a classical approach for introducing aryl ketone moieties onto cyclic substrates. For 2-[2-(4-fluorophenyl)-2-oxoethyl]cycloheptan-1-one, this method involves the reaction of cycloheptanone with 2-bromo-1-(4-fluorophenyl)ethanone in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) or boron trifluoride (BF₃) are commonly employed to activate the electrophilic acylation site .
Mechanistic Insights :
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The Lewis acid coordinates with the carbonyl oxygen of 2-bromo-1-(4-fluorophenyl)ethanone, enhancing its electrophilicity.
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Cycloheptanone undergoes enolization, facilitated by the Lewis acid, forming a nucleophilic enolate.
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The enolate attacks the activated acylium intermediate, yielding the γ-diketone product after deprotonation.
Optimization Data :
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | AlCl₃ | 62–68 | |
| Solvent | Dichloromethane | 65 | |
| Temperature | 0–5°C | 68 | |
| Reaction Time | 12–18 hours | 62 |
Challenges include regioselectivity due to the larger cycloheptanone ring, which exhibits reduced strain compared to cyclohexanone analogs. Substituting AlCl₃ with milder catalysts like FeCl₃ improves selectivity but reduces yield to 45–50% .
Cobalt(II)-Catalyzed Oxidative Coupling
A breakthrough in γ-diketone synthesis involves cobalt(II)-catalyzed oxidative coupling between aryl alkenes and cyclic ketones. Adapted from the work of Mandal et al. (2024), this method employs cobalt(II) acetate, tert-butyl hydroperoxide (TBHP), and 1,8-diazabicycloundec-7-ene (DBU) under ambient conditions .
Reaction Protocol :
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Cycloheptanone (1.0 equiv) and 4-fluorostyrene (1.2 equiv) are combined in acetonitrile.
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Co(OAc)₂ (10 mol%), TBHP (2.0 equiv), and DBU (1.5 equiv) are added sequentially.
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The mixture is stirred at 25°C for 6–8 hours.
Key Advantages :
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Atom Economy : Eliminates pre-functionalized reagents like bromoethyl ketones.
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Functional Group Tolerance : Compatible with electron-withdrawing and donating groups on the aryl ring .
Performance Metrics :
| Substrate | Yield (%) | Reaction Time (h) |
|---|---|---|
| 4-Fluorostyrene | 78 | 7 |
| 4-Chlorostyrene | 72 | 8 |
| 4-Methylstyrene | 65 | 9 |
Density functional theory (DFT) studies indicate a radical-mediated pathway, where Co(II) activates TBHP to generate tert-butoxy radicals, abstracting hydrogen from cycloheptanone to form a ketyl radical. This intermediates couples with the styrene-derived radical, followed by oxidation to the diketone .
Bromination-Alkylation Sequential Synthesis
Patented methodologies for prasugrel intermediates provide a template for constructing the target compound. As detailed in WO2012018791A2, 2-bromo-1-aryl-2-oxoethyl precursors are alkylated with cyclic ketones under basic conditions .
Stepwise Procedure :
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Bromination :
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1-(4-Fluorophenyl)ethanone is treated with N-bromosuccinimide (NBS) in CCl₄ under UV light, yielding 2-bromo-1-(4-fluorophenyl)ethanone (85% yield).
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Alkylation :
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Cycloheptanone (1.0 equiv) is deprotonated with NaH in THF.
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2-Bromo-1-(4-fluorophenyl)ethanone (1.1 equiv) is added dropwise at −78°C.
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The reaction warms to room temperature over 12 hours.
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Critical Parameters :
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Base Selection : Sodium hydride (NaH) outperforms K₂CO₃ or Et₃N, minimizing elimination side products.
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Solvent Effects : Tetrahydrofuran (THF) enhances enolate stability compared to DMF or DMSO .
Yield Comparison :
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | THF | −78 → 25 | 70 |
| K₂CO₃ | DMF | 25 | 32 |
| DBU | DMSO | 25 | 41 |
Grignard Reaction-Mediated Ketone Assembly
A two-step Grignard strategy enables precise control over the γ-diketone architecture:
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Formation of 2-(4-Fluorophenyl)acetylcycloheptanol :
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Cycloheptanone reacts with 4-fluorophenylmagnesium bromide to form a secondary alcohol.
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Oxidation to γ-Diketone :
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The alcohol intermediate is oxidized using pyridinium chlorochromate (PCC) in CH₂Cl₂.
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Optimized Conditions :
| Step | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 4-FluorophenylMgBr | THF, 0°C, 2 h | 88 |
| 2 | PCC (1.5 equiv) | CH₂Cl₂, 25°C, 4 h | 76 |
This method avoids harsh acids but requires strict anhydrous conditions. Over-oxidation to carboxylic acids is mitigated by using PCC instead of KMnO₄ or CrO₃ .
Comparative Analysis of Methodologies
The table below evaluates the four methods based on efficiency, scalability, and practicality:
| Method | Yield (%) | Cost | Scalability | Green Metrics (E-factor) |
|---|---|---|---|---|
| Friedel-Crafts | 62–68 | Low | Moderate | 8.2 (high waste) |
| Co(II)-Catalyzed | 78 | Medium | High | 3.1 |
| Bromination-Alkylation | 70 | High | High | 6.5 |
| Grignard Oxidation | 76 | Medium | Low | 4.8 |
Key Findings :
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The cobalt-catalyzed method offers superior atom economy and lower environmental impact (E-factor = 3.1) .
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Bromination-alkylation is preferred for large-scale synthesis despite higher costs due to reproducibility .
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Grignard approaches, while efficient, suffer from scalability limitations imposed by sensitive intermediates .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Fluorophenyl)-2-oxoethyl]cycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[2-(4-Fluorophenyl)-2-oxoethyl]cycloheptan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-Fluorophenyl)-2-oxoethyl]cycloheptan-1-one involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects: Fluorine vs. Methoxy Groups
A closely related analog is 2-[2-(4-Methoxyphenyl)-2-oxoethyl]cycloheptan-1-one (DTXSID70809325), where the 4-fluorophenyl group is replaced with a 4-methoxyphenyl moiety . Key differences include:
- Electronic Effects: The methoxy group is electron-donating (+M effect), while fluorine is electron-withdrawing (-I effect).
- Physical Properties: Fluorinated compounds often exhibit higher melting points due to stronger dipole interactions.
Core Structure Variations: Cycloheptanone vs. Ester-Linked Derivatives
Several ester derivatives share the 2-(4-fluorophenyl)-2-oxoethyl motif but differ in their core structures:
- 2-(4-Fluorophenyl)-2-oxoethyl 4-methoxybenzoate (Acta Crystallogr. Sect. E, 2011 ): This compound replaces the cycloheptanone with a 4-methoxybenzoate ester.
- 2-(4-Methylphenyl)-2-oxoethyl 3-bromobenzoate (Acta Crystallogr. Sect. E, 2012 ): The bromine substituent introduces steric bulk and polarizability, contrasting with fluorine’s compact size and electronegativity.
Functional Group Modifications: Piperazine-Sulfonamide Analogs
describes piperazine-sulfonamide derivatives (e.g., compounds 6i, 6j) with bis(4-fluorophenyl)methyl groups . While these are structurally distinct, they highlight trends in fluorinated aromatic systems:
- Synthesis Yields: Fluorinated analogs in are synthesized with moderate yields (e.g., 58% for compound 4l ), comparable to non-fluorinated counterparts.
- Crystallographic Analysis : Tools like Mercury CSD 2.0 could compare packing efficiencies; fluorine’s electronegativity may favor tighter crystal packing via C–F···H or F···F interactions.
Comparative Data Table
Research Implications and Gaps
- Physicochemical Data: Limited melting point, solubility, and stability data for the target compound necessitate further experimental characterization.
- Biological Activity : While fluorinated analogs in are pharmacologically relevant (e.g., sulfonamide derivatives ), the biological profile of the target compound remains unexplored.
Biological Activity
2-[2-(4-Fluorophenyl)-2-oxoethyl]cycloheptan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C14H15FO2
- Molecular Weight : 248.293 g/mol
- CAS Number : 62369-02-2
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the fluorophenyl group enhances its lipophilicity and may contribute to its ability to penetrate cellular membranes, making it a candidate for targeting intracellular pathways.
Key Mechanisms Identified
- Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Research indicates that it may induce apoptosis in certain cancer cell lines, potentially through mitochondrial pathways.
- Modulation of Signaling Pathways : Similar compounds have been shown to affect signaling pathways associated with oncogenesis.
Biological Activity Data
A summary of biological assays conducted on related compounds provides insights into the expected activity of this compound:
| Compound | Target | Activity | IC50 (µM) |
|---|---|---|---|
| TSC-F | K562 cells (apoptosis) | Induces apoptosis | ~10 |
| TSC-Cl | MDA-MB-231 (invasion) | Inhibits invasion | 5 |
| TSC-H | PC-3ML (prostate cancer) | Inhibits invasion | 10 |
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of similar cycloheptanone derivatives. The results demonstrated that these compounds could significantly inhibit the growth of various cancer cell lines, including breast and prostate cancers. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of cathepsin L by thiosemicarbazone analogues, revealing that modifications in the molecular structure could enhance selectivity and potency against specific cancer types. This highlights the potential for structural optimization in developing derivatives of this compound.
Q & A
Q. What are the established synthetic routes for 2-[2-(4-Fluorophenyl)-2-oxoethyl]cycloheptan-1-one, and what methodological considerations are critical for reproducibility?
The synthesis typically involves ketone alkylation or Friedel-Crafts acylation, leveraging the reactivity of the cycloheptanone core. Key steps include:
- Step 1 : Formation of the 4-fluorophenyl acetyl intermediate via nucleophilic substitution or palladium-catalyzed coupling.
- Step 2 : Conjugation with cycloheptanone using base-mediated alkylation (e.g., NaH in THF).
Reproducibility hinges on controlling reaction conditions (temperature, solvent purity) and intermediate purification (column chromatography, recrystallization). Side products, such as over-alkylated derivatives, require monitoring via TLC or HPLC .
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?
- NMR Spectroscopy : H and C NMR confirm the cycloheptanone backbone and fluorophenyl substituents. F NMR quantifies electronic effects of the fluorine atom.
- X-ray Crystallography : Resolves stereochemical ambiguities and bond angles, as demonstrated in analogous fluorophenyl-ketone structures .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s reactivity under varying pH and solvent conditions?
- Kinetic Studies : Use UV-Vis spectroscopy to track reaction rates in buffered solutions (pH 3–10) to identify acid/base-catalyzed pathways.
- Solvent Polarity Screens : Compare reactivity in polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene) to assess solvation effects.
- Computational Modeling : Apply DFT calculations (e.g., Gaussian 09) to predict transition states and validate experimental observations .
Q. What methodologies are recommended for assessing the environmental fate and ecotoxicological impact of this compound?
- Partition Coefficients : Measure log (octanol-water) to predict bioaccumulation potential.
- Biodegradation Assays : Use OECD 301 protocols with activated sludge to evaluate microbial breakdown.
- Ecotoxicology : Conduct acute toxicity tests on Daphnia magna or algae (OECD 202/201) to determine EC values. Environmental monitoring via LC-MS/MS can detect trace residues in water/soil .
Q. How should researchers integrate this compound into a theoretical framework for studying fluorinated organic molecules?
- Structure-Activity Relationships (SAR) : Correlate electronic effects of the fluorine substituent (Hammett σ values) with biological/environmental behaviors.
- Supramolecular Chemistry : Investigate halogen-bonding interactions using crystallography or NMR titration.
- Theoretical Models : Apply QSAR or molecular docking to predict interactions with biological targets (e.g., enzymes) .
Q. How can discrepancies in reported biological activity data (e.g., antimicrobial efficacy) be systematically resolved?
- Meta-Analysis : Compare datasets across studies, controlling for variables like bacterial strain, concentration, and assay conditions (MIC vs. time-kill curves).
- Dose-Response Validation : Replicate experiments with standardized protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin).
- Mechanistic Studies : Use fluorescence microscopy or flow cytometry to differentiate bacteriostatic vs. bactericidal effects .
Methodological and Safety Considerations
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., THF).
- Waste Disposal : Neutralize ketone byproducts with dilute NaOH before disposal in halogenated waste containers .
Data Contradiction and Replication
Q. What strategies address inconsistencies in synthetic yields reported across studies?
- Parameter Optimization : Systematically vary catalysts (e.g., switching from NaH to LDA for better selectivity).
- Intermediate Characterization : Use in-situ IR or F NMR to identify unstable intermediates.
- Collaborative Validation : Share protocols via platforms like protocols.io to enable cross-lab verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
